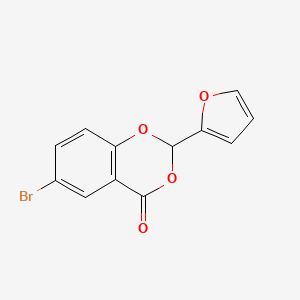![molecular formula C30H20N6O2 B14193365 6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) CAS No. 834881-07-1](/img/structure/B14193365.png)
6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties, making it a subject of interest for researchers in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one with 1,4-dibromobenzene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mécanisme D'action
The mechanism of action of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine)
- 4′,4′′′′-(1,4-Phenylene)bis(2,2′:6′,2′′-terpyridine)
- 2,2′-(1,4-Phenylene)bis(4,5-dihydrothiazole-4-carboxylic acid)
Uniqueness
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) stands out due to its unique structural features, which confer specific electronic and steric properties. These properties make it particularly useful in the development of advanced materials and as a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
834881-07-1 |
|---|---|
Formule moléculaire |
C30H20N6O2 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
6-[4-(3-oxo-2-phenyl-7H-imidazo[1,2-a]pyrazin-6-yl)phenyl]-2-phenyl-7H-imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H20N6O2/c37-29-27(21-7-3-1-4-8-21)33-25-15-31-23(17-35(25)29)19-11-13-20(14-12-19)24-18-36-26(16-32-24)34-28(30(36)38)22-9-5-2-6-10-22/h1-18,31-32H |
Clé InChI |
ZYONMUGQBSBKGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CNC(=CN3C2=O)C4=CC=C(C=C4)C5=CN6C(=CN5)N=C(C6=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
